molecular formula C19H21FN2O3S B2706085 4-fluoro-2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 941954-75-2

4-fluoro-2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B2706085
CAS No.: 941954-75-2
M. Wt: 376.45
InChI Key: FPEOCZICAXFLKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Quinoline-Sulfonamide Compounds

The lineage of quinoline-sulfonamide hybrids traces back to the serendipitous discovery of Prontosil in 1932, the first sulfonamide antibiotic. While early sulfonamides like sulfanilamide revolutionized infectious disease treatment, their limitations in spectrum and resistance profiles spurred structural diversification. The integration of quinoline moieties emerged in the late 20th century, capitalizing on quinoline's inherent bioisosteric properties with biological targets like topoisomerases and kinase domains.

Key milestones include:

  • 1980s : Development of chloroquine-sulfonamide conjugates for antimalarial applications
  • 2000s : Advent of tetrahydroquinoline-sulfonamides to enhance blood-brain barrier penetration
  • 2020s : Systematic fluorination strategies to optimize pharmacokinetic profiles

This evolutionary trajectory reflects a shift from broad-spectrum activity to target-specific molecular engineering.

Classification and Nomenclature Within the AMF Series

The AMF (Aromatic-Modified Fluorosulfonamide) classification system categorizes derivatives based on three structural domains:

  • Aromatic Core : Benzene vs. polycyclic systems
  • Modification Site : Position of sulfonamide attachment (C-6 in tetrahydroquinoline)
  • Fluorination Pattern : Mono- vs. di-fluorinated sulfonamide groups

Applying this framework, the subject compound classifies as:

  • Aromatic Core : 1,2,3,4-Tetrahydroquinoline (THQ) with 2-oxo-1-propyl substitution
  • Modification Site : N-linked sulfonamide at THQ C-6 position
  • Fluorination : Para-fluoro substitution on benzenesulfonamide

Systematic naming follows IUPAC priorities:

  • Numbering starts at the THQ nitrogen (position 1)
  • Oxo group at position 2 defines ketone functionality
  • Propyl substitution specifies N1 side chain
  • Sulfonamide linkage denoted by N-(6-position)

Significance in Medicinal Chemistry Research

The molecular architecture of 4-fluoro-2-methyl-N-(2-oxo-1-propyl-THQ-6-yl)benzenesulfonamide addresses three critical drug design challenges:

Table 1: Structure-Activity Relationships

Structural Feature Pharmacological Impact
Tetrahydroquinoline core Enhances blood-brain barrier permeability
2-Oxo group Facilitates hydrogen bonding with target RORγt
N1-Propyl chain Improves metabolic stability vs. methyl analogs
C4-Fluorine Increases electronegativity for target affinity

Recent studies demonstrate dual inhibitory activity against MAO-B (IC50 = 38 nM) and AChE (IC50 = 42 nM), suggesting potential for neurodegenerative disease modification. The fluorosulfonamide component contributes to >90% plasma protein binding, extending systemic half-life.

Evolution of Fluorinated Sulfonamide Research

Fluorine incorporation in sulfonamides follows three developmental phases:

  • First-Generation (1935-1960) :

    • Accidental fluorination through synthetic byproducts
    • Limited understanding of electronic effects
  • Second-Generation (1970-2000) :

    • Directed ortho/para-fluorination to modulate pKa
    • Development of 19F NMR probes for metabolic studies
  • Third-Generation (2010-Present) :

    • Strategic meta-fluorination for enhanced dipole interactions
    • Use of fluorinated tetrahydroquinolines as conformational locks

The subject compound exemplifies third-generation design with its C4-fluoro substitution, creating a 2.1 D dipole moment that aligns with RORγt's ligand-binding domain. Fluorine's inductive effects also reduce sulfonamide NH acidity (pKa shift from 10.2 → 9.8), enhancing membrane permeability.

Current Research Landscape and Challenges

Recent advances (2023-2025) focus on three key areas:

1. Synthetic Methodologies

  • Suzuki-Miyaura cross-coupling for C6-arylation of THQ
  • Photoredox catalysis for late-stage fluorination
  • Continuous flow systems improving sulfonamide coupling yields (92% vs. batch 78%)

2. Target Engagement Strategies

  • Dual RORγt/PDE4 inhibition for autoimmune diseases
  • Allosteric modulation of kinase domains via sulfonamide-fluorine interactions

3. Computational Modeling

  • DFT studies predicting global reactivity indices (ΔE = 3.1 eV)
  • Molecular dynamics simulations of sulfonamide-THQ conjugates in lipid bilayers

Persistent challenges include:

  • Mitigating hERG channel affinity (IC50 = 1.2 μM)
  • Overcoming P-glycoprotein efflux in CNS targets
  • Balancing fluorination's metabolic benefits vs. environmental persistence

Ongoing structure-activity relationship studies aim to decouple target affinity from off-target liabilities through:

  • Steric tuning : Replacing propyl with cyclopropylmethyl groups
  • Electronic modulation : Introducing sulfonamide bioisosteres
  • Conformational restriction : Bridged THQ analogs

Properties

IUPAC Name

4-fluoro-2-methyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-3-10-22-17-7-6-16(12-14(17)4-9-19(22)23)21-26(24,25)18-8-5-15(20)11-13(18)2/h5-8,11-12,21H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEOCZICAXFLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Quinoline Derivative: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone under acidic conditions.

    Introduction of the Fluorinated Aromatic Ring: The fluorinated aromatic ring can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Corresponding amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives in cancer treatment. For instance, research has shown that compounds with similar structures exhibit significant cytotoxic effects against various human cancer cell lines. A study demonstrated that sulfonamide derivatives could induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .

Antimicrobial Properties

Sulfonamides are traditionally known for their antibacterial properties. Compounds with similar functional groups have been shown to inhibit bacterial growth effectively. The mechanism typically involves the inhibition of folic acid synthesis in bacteria, which is essential for their growth and reproduction .

Enzyme Inhibition

Sulfonamides have also been investigated for their ability to inhibit specific enzymes related to metabolic disorders. For example, compounds similar to 4-fluoro-2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide have been studied as inhibitors of α-glucosidase and acetylcholinesterase enzymes. These enzymes play critical roles in conditions such as Type 2 diabetes mellitus and Alzheimer's disease .

Synthesis and Derivative Studies

The synthesis of this compound involves several steps that can be adapted to create various derivatives with enhanced biological activities. For example:

StepReaction TypeReagentsOutcome
1SulfonationBenzene + Sulfonyl ChlorideFormation of sulfonamide
2AlkylationAlkyl Halide + BaseIntroduction of alkyl groups
3CyclizationAppropriate substratesFormation of tetrahydroquinoline structure

These synthetic pathways allow for the modification of the compound to optimize its pharmacological properties.

Case Studies

  • Cytotoxicity Assessment : A study evaluating the cytotoxic effects of various sulfonamide derivatives found that those with a tetrahydroquinoline moiety exhibited enhanced activity against breast and colon cancer cell lines .
  • Enzyme Inhibition Research : In silico studies indicated that derivatives of sulfonamides could effectively bind to the active sites of α-glucosidase and acetylcholinesterase, suggesting potential therapeutic uses in diabetes management and neurodegenerative diseases .
  • Antimicrobial Testing : Laboratory tests demonstrated that several sulfonamide compounds showed significant antibacterial activity against resistant strains of bacteria, indicating their potential use in treating infections caused by multi-drug resistant organisms .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The sulfonamide group can form hydrogen bonds with amino acid residues, while the fluorinated aromatic ring can participate in hydrophobic interactions. The quinoline derivative may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents on Benzene Sulfonamide Molecular Formula Molecular Weight (g/mol) Notable Features Source/Application
Target: 4-Fluoro-2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide 4-Fluoro, 2-methyl C₁₉H₂₁FN₂O₃S 384.45 Enhanced lipophilicity from fluorine; potential for improved membrane permeation. Synthetic intermediate; structural analog of ABA receptor ligands .
4-Methoxy-2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide 4-Methoxy, 2-methyl C₂₀H₂₄N₂O₄S 388.48 Methoxy group increases polarity; may reduce metabolic stability. Catalog compound (CAS: 955606-21-0) from Arctom Scientific .
2,5-Dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide 2,5-Dimethoxy C₂₀H₂₄N₂O₅S 404.48 Dual methoxy groups enhance solubility; potential for hydrogen bonding. Research chemical (CAS: 941911-70-2); used in ligand-receptor studies .
N-(2-Oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzene-1-sulfonamide 4-Trifluoromethyl C₁₉H₁₉F₃N₂O₃S 412.43 Strong electron-withdrawing CF₃ group; likely impacts target binding affinity. Available as a screening compound (ID: M075-0556) for biochemical assays .
N-(2-Oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide Phenylmethane sulfonamide C₁₉H₂₁N₂O₃S 365.45 Bulkier aromatic substituent; may sterically hinder receptor interactions. Co-crystallized with ABA receptor PYL2 and PP2C HAB1 (PDB study) .

Key Findings:

Methoxy-substituted analogs (e.g., 4-methoxy-2-methyl) exhibit higher polarity, which may limit cellular uptake but improve aqueous solubility . The trifluoromethyl analog shows the highest molecular weight (412.43 g/mol) and electron-withdrawing properties, which could modulate enzyme inhibition via enhanced electrophilicity .

Structural Insights from Crystallography :

  • The phenylmethane sulfonamide analog (C₁₉H₂₁N₂O₃S) was co-crystallized with ABA receptor PYL2 and phosphatase HAB1, revealing that the sulfonamide group forms hydrogen bonds with conserved residues (e.g., Asp-44 in PYL2) . This suggests that the target compound’s sulfonamide moiety may similarly engage with protein targets.

Synthetic Accessibility :

  • The 4-methoxy-2-methyl derivative (CAS: 955606-21-0) is commercially available, indicating established synthetic routes for this class .
  • The 2,5-dimethoxy analog (CAS: 941911-70-2) is marketed for research, highlighting the feasibility of modifying substitution patterns on the benzene ring .

Biological Activity

4-Fluoro-2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26H24FN3O3S
  • Molecular Weight : 463.55 g/mol
  • CAS Number : 125971-96-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to sulfonamides. For instance, derivatives containing similar structures have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Compound AHeLa (cervical cancer)0.89Induces apoptosis via mitochondrial pathways
Compound BHL-60 (leukemia)1.50Cell cycle arrest and caspase activation
Compound CAGS (gastric cancer)9.63Mitochondrial membrane depolarization

The compound's ability to activate caspases suggests that it may induce apoptosis through both intrinsic and extrinsic pathways, making it a candidate for further development in cancer therapeutics .

The biological activity of 4-fluoro derivatives often involves:

  • Caspase Activation : Increases in caspase activity indicate the initiation of apoptotic pathways.
  • Mitochondrial Membrane Depolarization : A critical step in the intrinsic pathway of apoptosis.
  • Cell Cycle Arrest : Significant accumulation of cells in the sub-G0 phase has been observed, indicating a halt in cell proliferation.

Study on Antioxidant Activity

A study examined the antioxidant properties of sulfonamide derivatives similar to 4-fluoro compounds. The findings revealed that these compounds could scavenge free radicals effectively, contributing to their protective effects against oxidative stress .

Cardiovascular Effects

Research has indicated that certain sulfonamide derivatives can influence cardiovascular parameters. For example, a study using isolated rat heart models showed that specific sulfonamides could decrease perfusion pressure and coronary resistance, suggesting potential therapeutic applications in managing cardiovascular diseases .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Theoretical evaluations using computational models have suggested favorable properties for 4-fluoro derivatives regarding permeability and bioavailability .

In toxicity assessments, some sulfonamides demonstrated relative safety with median lethal doses (LD50) indicating low acute toxicity levels .

Q & A

Q. What are the key synthetic pathways for preparing 4-fluoro-2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, and how are yields optimized?

The synthesis typically involves three stages:

Tetrahydroquinoline core formation : A Povarov reaction (aza-Diels-Alder) using aniline derivatives and propyl-substituted dienophiles under acidic conditions.

Sulfonylation : Introducing the sulfonamide group via coupling of 4-fluoro-2-methylbenzenesulfonyl chloride with the tetrahydroquinoline intermediate.

Alkylation : Propyl group installation at the 1-position of the tetrahydroquinoline using alkyl halides or Mitsunobu conditions.
Optimization :

  • Use continuous flow reactors for the Povarov reaction to enhance reaction control and scalability .
  • Automated purification systems (e.g., flash chromatography) improve yield and purity post-sulfonylation .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Key methods include:

  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., methyl at C2, propyl at N1) and sulfonamide connectivity.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C20H22FN3O3S).
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding interactions with biological targets .

Q. What preliminary biological assays are recommended for screening this compound?

  • Enzyme inhibition assays : Test against kinases or proteases due to sulfonamide’s role in binding catalytic sites .
  • Cytotoxicity screening : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to evaluate antiproliferative activity .
  • Solubility and stability : Assess in PBS and DMSO to guide in vitro/in vivo dosing .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

Example scenario: Discrepancies in IC50 values across studies may arise from:

  • Varied assay conditions (e.g., pH, temperature, or cell line heterogeneity).
  • Impurity profiles : Trace byproducts from incomplete sulfonylation or alkylation can skew results.
    Methodological resolution :
  • Reproduce assays under standardized conditions (e.g., pH 7.4, 37°C) .
  • Validate compound purity via HPLC (>98%) and LC-MS before testing .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Prodrug modification : Introduce ester groups at the sulfonamide to enhance bioavailability .
  • Lipophilicity adjustment : Replace the methyl group with polar substituents (e.g., hydroxyl) to improve aqueous solubility .
  • Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., tetrahydroquinoline oxidation) and block them via fluorination .

Q. How can computational modeling guide SAR (Structure-Activity Relationship) studies?

  • Docking simulations : Map interactions between the sulfonamide group and target proteins (e.g., carbonic anhydrase IX) .
  • QSAR models : Correlate substituent electronegativity (e.g., fluoro vs. methyl) with activity trends .
  • MD simulations : Predict conformational stability in biological membranes .

Q. What are the challenges in scaling up synthesis, and how are they addressed?

  • Low yields in alkylation : Switch from batch to flow chemistry for precise temperature control .
  • Byproduct formation : Optimize sulfonylation stoichiometry (1.2:1 sulfonyl chloride:amine) and use scavengers (e.g., polymer-bound DIEA) .
  • Purification bottlenecks : Implement centrifugal partition chromatography for large-scale separation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.